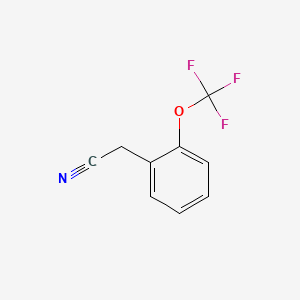

2,3-Difluoro-4-methylbenzaldehyde

Vue d'ensemble

Description

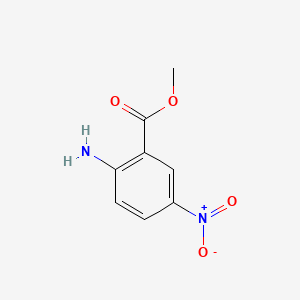

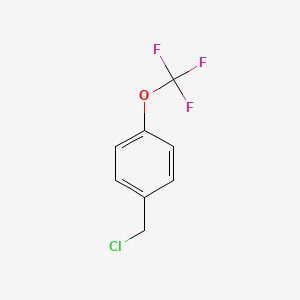

2,3-Difluoro-4-methylbenzaldehyde is a fluorinated aromatic aldehyde with potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related compounds such as hydroxybenzaldehydes and fluorinated indazoles have been investigated, which can offer insights into the behavior of fluorinated aromatic compounds and their reactivity in chemical syntheses .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of the fluorine atoms. In the case of 2,3-Difluoro-4-methylbenzaldehyde, a hypothetical synthesis could involve the use of a precursor such as 2,3-difluorotoluene, followed by an oxidation step to introduce the aldehyde group. The synthesis of related compounds, such as the azine of pentafluorobenzaldehyde, involves the reaction of pentafluorobenzaldehyde with hydrazine, although this method did not yield the expected azine when using pentafluoroacetophenone, instead leading to the formation of a tetrafluoroindazole .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is significantly influenced by the presence of fluorine atoms, which can affect the electronic distribution and geometry of the molecule. For instance, the study of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole revealed insights into the geometry and electrostatic properties of fluorinated indazoles, which could be extrapolated to understand the structure of 2,3-Difluoro-4-methylbenzaldehyde. Ab initio quantum theory and density functional methods were used to study these properties, providing a detailed understanding of the conformations and electronic structure .

Chemical Reactions Analysis

Fluorinated aromatic aldehydes like 2,3-Difluoro-4-methylbenzaldehyde can participate in various chemical reactions, including condensation reactions to form hydrazones or Schiff bases. The reactivity of such compounds can be influenced by the electron-withdrawing effect of the fluorine atoms, which can increase the electrophilicity of the carbonyl carbon. This is demonstrated in the synthesis of hydrazones from difluorobenzaldehyde derivatives, where NMR chemical shifts were calculated to understand the electronic structure and reactivity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Difluoro-4-methylbenzaldehyde would be characterized by its fluorinated aromatic structure, which imparts unique properties such as increased stability and reactivity compared to non-fluorinated analogs. The presence of fluorine atoms can also affect the compound's boiling point, melting point, and solubility in organic solvents. Spectroscopic methods, such as NMR, are essential tools for analyzing these properties, as demonstrated in the calculation of NMR chemical shifts for difluorobenzaldehyde hydrazones . The use of multivariate approaches and photodiode-array detection in the spectrophotometric determination of hydroxybenzaldehydes also highlights the importance of advanced analytical techniques in characterizing such compounds .

Applications De Recherche Scientifique

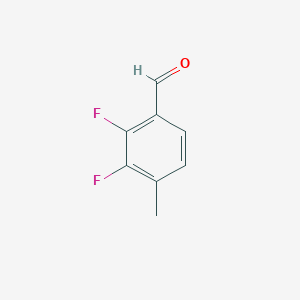

Spectroscopy and Photo-induced Rotational Isomerism

Matrix-isolation infrared spectroscopy has been utilized to study the structural isomers of difluorobenzaldehydes, including 2,3-Difluoro-4-methylbenzaldehyde. These studies reveal photo-induced rotational isomerism, where UV irradiation leads to the formation of anti and syn rotamers. The energy differences between these rotamers have been evaluated, offering insights into the molecular behavior of difluorinated compounds under photoexcitation (Itoh et al., 2011).

Catalysis and Chemical Synthesis

Catalytic processes have leveraged difluorobenzaldehydes for the synthesis of valuable chemicals. For instance, copper-catalyzed oxidation reactions in water have been shown to convert benzyl alcohols to aromatic aldehydes with high yields, demonstrating the functional group tolerance and substrate scope of this catalytic system. Such methodologies are important for the scalable and environmentally friendly synthesis of aromatic aldehydes, including 4-methylbenzaldehyde, which is closely related to 2,3-Difluoro-4-methylbenzaldehyde (Jiang-Ping Wu et al., 2016).

Materials Science

In the realm of materials science, fluorinated compounds have been explored for their potential in adsorption and environmental applications. Research on fluorinated microporous polyaminals demonstrates how derivatives of benzaldehyde, including fluorinated analogs, can be used to create materials with high CO2 adsorption capacities. These materials exhibit increased BET specific surface areas and tailored pore sizes, highlighting the role of fluorinated compounds in developing new adsorbents for carbon capture and sequestration technologies (Guiyang Li et al., 2016).

Anticancer Research

The synthesis of fluorinated analogues of combretastatin A-4 involves the use of fluorinated benzaldehydes. These analogues have been evaluated for their in vitro anticancer properties, demonstrating that the introduction of fluorine atoms can retain or enhance the cell growth inhibitory properties of these compounds. This area of research underscores the potential of fluorinated benzaldehydes in the development of new anticancer agents (N. Lawrence et al., 2003).

Safety And Hazards

Propriétés

IUPAC Name |

2,3-difluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTVOFSIRYUUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378903 | |

| Record name | 2,3-Difluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-methylbenzaldehyde | |

CAS RN |

245536-50-9 | |

| Record name | 2,3-Difluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 245536-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Amino[4-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B1304649.png)